

An In-depth Technical Guide to the Physical Properties of 4-Methylphenyl Benzoate

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Compound of Interest

Compound Name: *p*-Tolyl benzoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenyl benzoate, also known as **p-tolyl benzoate** or p-cresyl benzoate, is an aromatic ester with the chemical formula $C_{14}H_{12}O_2$.^{[1][2]} It is a solid compound at room temperature. This document provides a comprehensive overview of the key physical and chemical properties of 4-methylphenyl benzoate, along with detailed experimental protocols for its synthesis and the determination of its physical characteristics. The information presented is intended to support research and development activities in chemistry and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical data for 4-methylphenyl benzoate are summarized in the table below. These properties are crucial for its handling, characterization, and application in various scientific contexts.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1][2][3]
Molecular Weight	212.24 g/mol	[2]
CAS Number	614-34-6	[1][2]
Appearance	White Solid	[4]
Melting Point	70-72 °C	[1]
Boiling Point	316 °C	[1][3]
Density	1.122 g/cm ³	[3]
Topological Polar Surface Area	26.3 Å ²	[3]
Refractive Index	1.577	[3]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 4-methylphenyl benzoate.

Spectrum Type	Key Peaks/Shifts (δ in ppm, ν in cm^{-1})	Reference
^1H NMR (400 MHz, CDCl_3)	δ 8.19 (d, $J = 7.4$ Hz, 2H), 7.60 (t, $J = 7.4$ Hz, 1H), 7.48 (t, $J = 7.4$ Hz, 2H), 7.20 (d, $J = 8.2$ Hz, 2H), 7.08 (d, $J = 8.2$ Hz, 2H), 2.35 (s, 3H)	[4]
^{13}C NMR (100 MHz, CDCl_3)	δ 165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3, 20.8	[4]
Infrared (IR)	The NIST Chemistry WebBook provides reference IR spectra. Key absorptions are expected for C=O (ester) and C-O stretching, as well as aromatic C-H and C=C bands.	[5]

Experimental Protocols

Synthesis of 4-Methylphenyl Benzoate via Schotten-Baumann Reaction

This protocol describes the synthesis of 4-methylphenyl benzoate from p-cresol and benzoyl chloride. This method is an adaptation of the robust Schotten-Baumann reaction for the esterification of phenols.[6]

Materials:

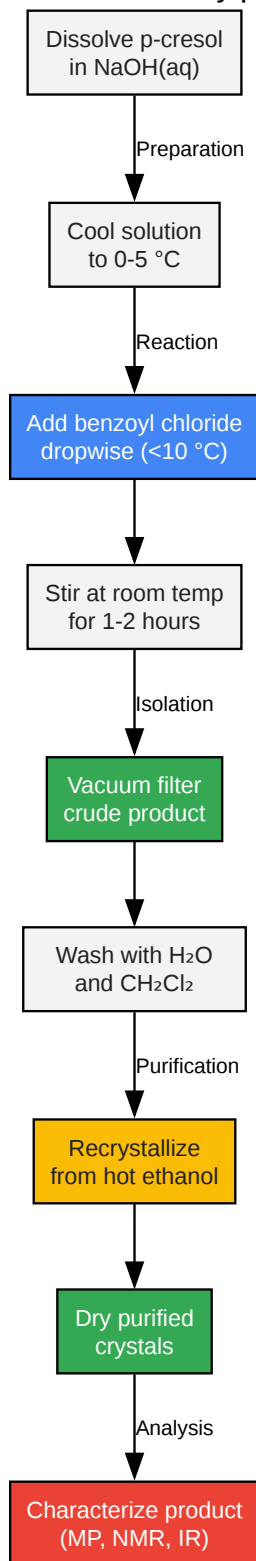
- p-Cresol
- Benzoyl Chloride
- Sodium Hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)

- Deionized Water
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethanol (for recrystallization)

Procedure:

- **Preparation of Alkaline Solution:** In a flask equipped with a magnetic stirrer, dissolve a calculated amount of sodium hydroxide in deionized water.
- **Dissolution of Phenol:** To the sodium hydroxide solution, add p-cresol and stir until a clear solution of the corresponding phenoxide is obtained.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
- **Addition of Benzoyl Chloride:** Add benzoyl chloride dropwise to the cooled solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A white precipitate of 4-methylphenyl benzoate will form.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
- **Isolation of Crude Product:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with cold deionized water to remove unreacted starting materials and sodium benzoate, followed by a wash with a small amount of cold dichloromethane.
- **Purification:** Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.^[6]
- **Drying:** Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.^[6]

Synthesis Workflow of 4-Methylphenyl Benzoate



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Caption: Synthesis and purification workflow for 4-methylphenyl benzoate.

Determination of Physical Properties

The following are general protocols for the characterization of the synthesized 4-methylphenyl benzoate.

1. Melting Point Determination:

- A small, dry sample of the purified crystals is packed into a capillary tube.
- The tube is placed in a melting point apparatus.
- The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

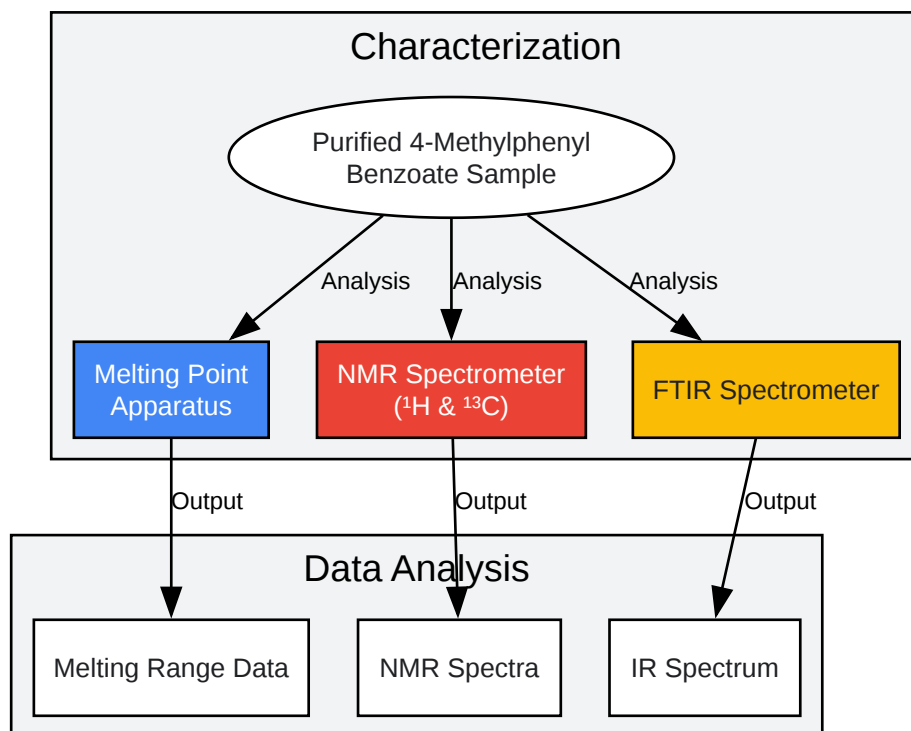
2. Boiling Point Determination (Micro Method):

- A small amount of the liquid sample is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The assembly is heated in a heating block or oil bath.
- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
- The apparatus is allowed to cool, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

3. Spectroscopic Analysis (NMR and IR):

- NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3) and analyzed using a ^1H and ^{13}C NMR spectrometer to confirm the chemical structure.
- IR Spectroscopy: A thin film of the sample (if liquid) or a KBr pellet (if solid) is prepared and analyzed using an FTIR spectrometer to identify functional groups.

Physical Property Determination Workflow



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